molecular formula C15H10ClFN2O3S B13952591 5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B13952591
M. Wt: 352.8 g/mol
InChI Key: SLZWCRFAYZURGS-UHFFFAOYSA-N
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Description

5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound that features a combination of chloro, fluoro, and carbamothioyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-nitrobenzoic acid, is nitrated and then reduced to form 5-chloro-2-aminobenzoic acid.

    Acylation: The amino group is then acylated with 2-fluorobenzoyl chloride to form the corresponding amide.

    Thioamide Formation: The amide is then treated with a thiocarbonyl reagent, such as thiophosgene, to form the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide and thioamide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique functional groups make it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluorobenzoic acid: Shares the chloro and fluoro groups but lacks the carbamothioyl group.

    2-Fluorobenzoyl chloride: Used as a reagent in the synthesis of the compound.

    5-Chloro-2-aminobenzoic acid: An intermediate in the synthesis.

Uniqueness

The uniqueness of 5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H10ClFN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

5-chloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10ClFN2O3S/c16-8-5-6-12(10(7-8)14(21)22)18-15(23)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

SLZWCRFAYZURGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)F

Origin of Product

United States

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